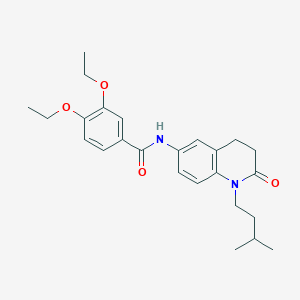

![molecular formula C13H18O3S B2894715 1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one CAS No. 1018301-96-6](/img/structure/B2894715.png)

1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

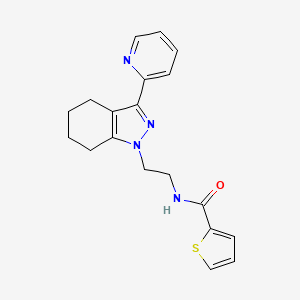

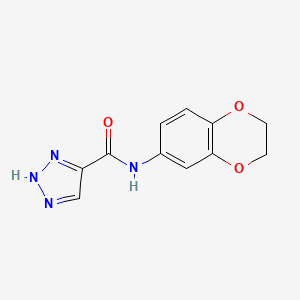

“1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one” is a chemical compound with the molecular formula C13H18O3S . It is also known as 4-tert-Butylphenylacetone . This compound is an intermediate of the fungicide fenpropioline .

Molecular Structure Analysis

The molecular structure of “1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one” consists of 13 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass is 190.281 Da and the monoisotopic mass is 190.135757 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one” include a boiling point of 394.5±42.0 °C (Predicted) and a density of 1.115±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique

Synthetic Applications

1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one and its derivatives serve as important intermediates in organic synthesis, offering a pathway to various complex molecules. For example, they are used in the synthesis of substituted tetrahydrofurans via regioselective dehydrative polyol cyclization cascades, highlighting their role in constructing oxygen-containing heterocycles with potential applications in pharmaceuticals and agrochemicals (Dounay et al., 2002). Moreover, these compounds play a crucial role in the discovery of novel fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which shows high thermal stability and resistance to hydrolysis, making it a valuable tool in drug discovery and material science (Umemoto et al., 2010).

Antimicrobial Activity

Research into the antimicrobial properties of 1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one derivatives has led to the synthesis of novel compounds with significant activity against various pathogens. For instance, new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and shown to exhibit a range of antimicrobial and antifungal activities, presenting a promising avenue for the development of new antimicrobial agents (Fadda et al., 2016).

Antioxidant and Anti-inflammatory Applications

The modification of 1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one derivatives to include sulfur-containing phenolic compounds has been explored for their antioxidant and anti-inflammatory activities. These studies have demonstrated that certain derivatives can effectively inhibit reactive oxygen species and exhibit significant anti-inflammatory effects in vivo, suggesting potential applications in treating oxidative stress-related diseases (Zenkov et al., 2007).

Catalysis and Material Science

In material science and catalysis, derivatives of 1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one have been utilized to create novel catalysts and materials with unique properties. For example, phenyl-amino sulfonic solid acid-MCM-41 complexes have been developed as highly active and selective catalysts for the solvent-free tert-butylation of phenol, demonstrating the potential of these compounds in catalytic applications (Adam & Kueh, 2014).

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

The mode of action of “1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one” involves electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .

Biochemical Pathways

The compound likely affects the biochemical pathways involving aromatic compounds. The electrophilic aromatic substitution reaction is a key step in these pathways . The exact downstream effects would depend on the specific targets and the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one”. For instance, the compound is insoluble in water but soluble in ketones and benzene solvents . This could affect its distribution and availability in different tissues.

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)sulfonylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-10(14)9-17(15,16)12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHMTJMOIAQEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)

![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)

![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)